Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The ethyl ester group is attached to the carboxylate moiety of the pyrazole ring
Mechanism of Action
Target of Action
It is known that many compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with a trifluoromethyl group often undergo nucleophilic attack on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to play an increasingly important role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with a trifluoromethyl group are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the success of many compounds with a trifluoromethyl group originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohol derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Comparison: Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its fluorine, chlorine, and bromine analogs. This makes it a more potent and selective compound in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMHAIKTZLMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672249 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639784-60-4 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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